molecular formula C7H14O B3388158 2,2,3-Trimethylbutanal CAS No. 86290-37-1

2,2,3-Trimethylbutanal

Cat. No.: B3388158
CAS No.: 86290-37-1
M. Wt: 114.19 g/mol
InChI Key: PRFUJBMOTAXNJV-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutanal is an organic compound with the molecular formula C7H14O. It is a branched aldehyde, characterized by the presence of three methyl groups attached to a butanal backbone. This compound is known for its distinct structure and is used in various chemical applications.

Scientific Research Applications

2,2,3-Trimethylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its distinct odor profile.

Safety and Hazards

2,2,3-Trimethylbutane is highly flammable and its vapour may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects . It may be fatal if swallowed and enters airways, and it can cause skin irritation . Safety measures include avoiding release to the environment and avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

While specific future directions for 2,2,3-Trimethylbutanal are not mentioned in the sources I have, its use as a fuel additive suggests potential applications in improving fuel efficiency and reducing emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2,2,3-trimethylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under controlled temperature conditions to prevent over-oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the hydroformylation of 2,2,3-trimethylbutene using a rhodium-based catalyst. This process allows for the efficient conversion of the alkene to the corresponding aldehyde under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form 2,2,3-trimethylbutanoic acid. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2,2,3-trimethylbutanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: 2,2,3-Trimethylbutanoic acid

    Reduction: 2,2,3-Trimethylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbutanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various chemical transformations. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

    2,2,3-Trimethylbutane: A hydrocarbon with a similar branched structure but lacks the aldehyde functional group.

    2,2-Dimethylbutanal: Another branched aldehyde with a slightly different arrangement of methyl groups.

    2,3-Dimethylbutanal: Similar to 2,2,3-Trimethylbutanal but with a different methyl group positioning.

Uniqueness: this compound is unique due to its specific arrangement of methyl groups and the presence of the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2,2,3-trimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFUJBMOTAXNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525484
Record name 2,2,3-Trimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86290-37-1
Record name 2,2,3-Trimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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